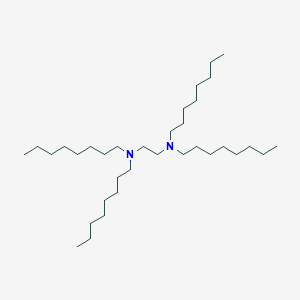
N~1~,N~1~,N~2~,N~2~-Tetraoctylethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~1~,N~2~,N~2~-Tetraoctylethane-1,2-diamine is an organic compound belonging to the class of diamines It is characterized by the presence of two ethane-1,2-diamine groups, each substituted with four octyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~2~,N~2~-Tetraoctylethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with octyl halides under basic conditions. The reaction can be represented as follows:
C2H4(NH2)2+4C8H17X→C2H4(N(C8H17)2)2+4HX
where X represents a halide group (e.g., Cl, Br). The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen halide formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of N1,N~1~,N~2~,N~2~-Tetraoctylethane-1,2-diamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reactant concentrations) can further optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~1~,N~2~,N~2~-Tetraoctylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into secondary or primary amines.
Substitution: The octyl groups can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents or alkylating agents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or primary amines.
Applications De Recherche Scientifique
N~1~,N~1~,N~2~,N~2~-Tetraoctylethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a catalyst in organic synthesis.
Biology: The compound can be employed in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and as a surfactant in various industrial processes.
Mécanisme D'action
The mechanism by which N1,N~1~,N~2~,N~2~-Tetraoctylethane-1,2-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can influence enzymatic activity and other biochemical pathways. Additionally, its hydrophobic octyl groups allow it to interact with lipid membranes, potentially affecting membrane-associated processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N,N’,N’-Tetramethylethylenediamine: A similar diamine with methyl groups instead of octyl groups.
N,N-Dioctyl-1,2-ethanediamine: A compound with two octyl groups instead of four.
N,N-Dioctyl-1,3-propanediamine: A similar compound with a different carbon chain length.
Uniqueness
N~1~,N~1~,N~2~,N~2~-Tetraoctylethane-1,2-diamine is unique due to its four octyl groups, which impart significant hydrophobicity and influence its interactions with other molecules. This structural feature distinguishes it from other diamines and contributes to its specific applications and properties.
Propriétés
Numéro CAS |
54378-14-2 |
|---|---|
Formule moléculaire |
C34H72N2 |
Poids moléculaire |
508.9 g/mol |
Nom IUPAC |
N,N,N',N'-tetraoctylethane-1,2-diamine |
InChI |
InChI=1S/C34H72N2/c1-5-9-13-17-21-25-29-35(30-26-22-18-14-10-6-2)33-34-36(31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4/h5-34H2,1-4H3 |
Clé InChI |
KMUIFTCVKUFUHH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCN(CCCCCCCC)CCN(CCCCCCCC)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



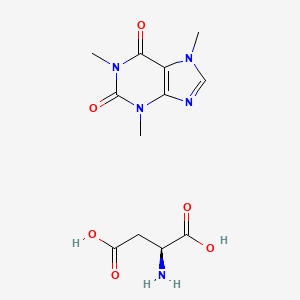
![3-Methoxy-1,5-dimethyl-7-methylidene-3-borabicyclo[3.3.1]nonane](/img/structure/B14638769.png)
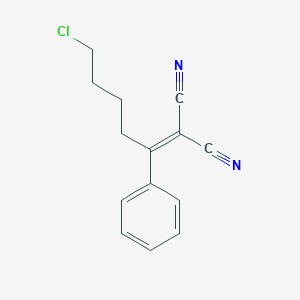
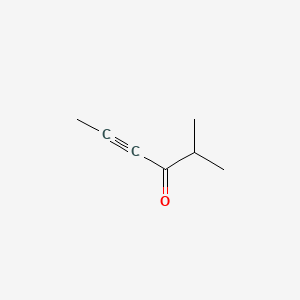
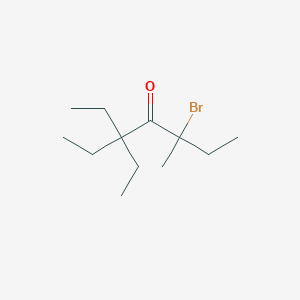
![Silane, triethyl[[(1Z)-3-phenyl-1-propenyl]oxy]-](/img/structure/B14638794.png)
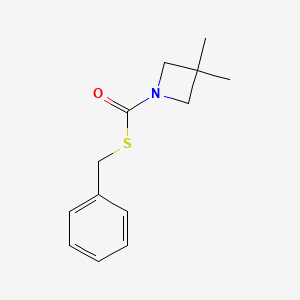
![Pentyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14638811.png)
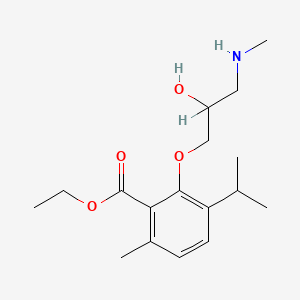
![{[(2,6,6-Trimethylcyclohex-2-en-1-yl)methyl]sulfanyl}benzene](/img/structure/B14638830.png)
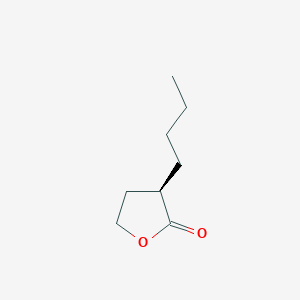
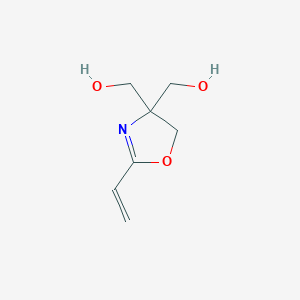
![Hexane, 1-[(chloromethyl)thio]-](/img/structure/B14638842.png)
